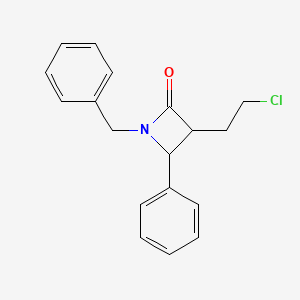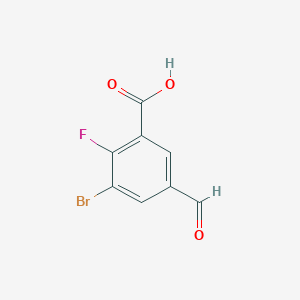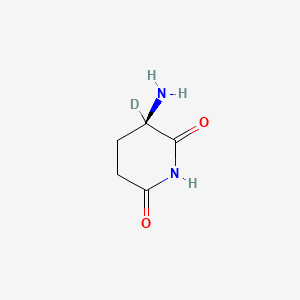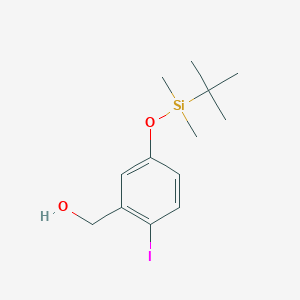
2-Bromo-6-chloro-3-isopropoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-chloro-3-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of benzaldehyde, featuring bromine, chlorine, and isopropoxy functional groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3-isopropoxybenzaldehyde typically involves the bromination and chlorination of a benzaldehyde derivative, followed by the introduction of an isopropoxy group. One common method includes:
Chlorination: The addition of chlorine using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To control the reaction conditions and ensure high yield.
Purification: Using techniques like distillation, crystallization, or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-chloro-3-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to alcohols or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other bases for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing bromine or chlorine.
Applications De Recherche Scientifique
2-Bromo-6-chloro-3-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-chloro-3-isopropoxybenzaldehyde involves its interaction with specific molecular targets. The compound can undergo various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in medicinal chemistry and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-chloro-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Bromo-6-chloro-3-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
2-Bromo-6-chloro-3-isopropoxybenzaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C10H10BrClO2 |
|---|---|
Poids moléculaire |
277.54 g/mol |
Nom IUPAC |
2-bromo-6-chloro-3-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H10BrClO2/c1-6(2)14-9-4-3-8(12)7(5-13)10(9)11/h3-6H,1-2H3 |
Clé InChI |
YORMGDKURCRXGU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=C(C=C1)Cl)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium](/img/structure/B14770579.png)
![3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14770582.png)



![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14770604.png)



![acetic acid;(2S)-N-[(2S)-1-[[(2R)-3-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-oxopropyl]disulfanyl]-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanediamide](/img/structure/B14770621.png)
![Silane, trichloro[3-(4-nitrophenyl)propyl]-](/img/structure/B14770626.png)

![2-[(2-Acetyloxy-3-octadec-9-enoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B14770650.png)

